Ducheside A

Description

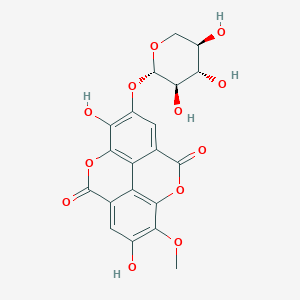

Structure

3D Structure

Properties

IUPAC Name |

6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O12/c1-28-15-7(21)2-5-11-10-6(19(27)32-17(11)15)3-9(13(24)16(10)31-18(5)26)30-20-14(25)12(23)8(22)4-29-20/h2-3,8,12,14,20-25H,4H2,1H3/t8-,12+,14-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXNJGHUQUHOGC-ZDLAQBPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(CO5)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Mechanisms of Ducheside A: A Technical Guide for Researchers

Introduction

Ducheside A, an ellagic acid glycoside, is a natural product isolated from plants such as Duchesnea indica (mock strawberry).[1] Emerging scientific interest has focused on its potential therapeutic properties, particularly its anti-inflammatory and neuroprotective effects. This guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of this compound, drawing upon direct evidence from studies on Duchesnea indica extracts and the well-characterized actions of its structural parent, ellagic acid. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action.

I. Antioxidant Properties: The First Line of Defense

A fundamental aspect of this compound's mechanism of action is its potent antioxidant activity, a characteristic shared by many polyphenolic compounds. This activity is crucial in mitigating the cellular damage induced by oxidative stress, a key contributor to inflammation and neurodegeneration.

Direct Radical Scavenging

This compound, like its aglycone ellagic acid, possesses multiple hydroxyl groups on its aromatic rings. These functional groups are capable of donating hydrogen atoms to neutralize highly reactive free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct scavenging activity has been demonstrated in extracts of Duchesnea indica, which show strong radical scavenging capabilities against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.[2]

Enhancement of Endogenous Antioxidant Enzymes

Beyond direct scavenging, evidence suggests that the constituents of Duchesnea indica can bolster the cell's intrinsic antioxidant defense system. Studies on ellagic acid have shown that it can increase the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][3] These enzymes play a critical role in detoxifying harmful ROS. For instance, SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized to water by CAT and GPx.[4]

Table 1: Antioxidant Mechanisms Associated with Duchesnea indica and Ellagic Acid

| Mechanism | Description | Supporting Evidence |

| Direct Radical Scavenging | Neutralization of free radicals (DPPH, ABTS) through hydrogen atom donation. | High scavenging activity observed in Duchesnea indica extracts.[2] |

| Increased SOD Activity | Enhanced conversion of superoxide radicals to hydrogen peroxide. | Observed with Duchesnea indica extracts in LPS-stimulated macrophages.[2] |

| Increased CAT and GPx Activity | Enhanced decomposition of hydrogen peroxide into water. | Documented for ellagic acid in various experimental models.[1][3] |

II. Inhibition of the NF-κB Signaling Pathway: A Key Anti-Inflammatory Mechanism

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Compelling evidence from studies on Duchesnea indica extracts and ellagic acid points to the potent inhibition of the NF-κB pathway as a central mechanism of their anti-inflammatory effects.[5]

Molecular Steps of NF-κB Inhibition

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6]

Studies on ellagic acid have demonstrated that it can interfere with this cascade at multiple points:

-

Inhibition of IKK Activation: Ellagic acid has been shown to prevent the activation of the IKK complex, thereby blocking the initial phosphorylation of IκBα.[7]

-

Prevention of IκBα Degradation: By inhibiting IKK, the phosphorylation and subsequent degradation of IκBα are prevented, keeping NF-κB sequestered in the cytoplasm.[6]

-

Blockade of p65 Nuclear Translocation: Consequently, the translocation of the active p65 subunit of NF-κB to the nucleus is inhibited.[8]

This multi-pronged inhibition of the NF-κB pathway effectively shuts down the downstream expression of pro-inflammatory mediators.

III. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of conserved signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[9] Dysregulation of these pathways is implicated in numerous diseases.

Inhibition of Pro-inflammatory MAPK Pathways

Studies on extracts from Duchesnea indica have provided direct evidence for the modulation of MAPK signaling. Specifically, these extracts have been shown to inhibit the phosphorylation, and thus activation, of ERK in LPS-stimulated macrophages.[2] The MEK/ERK pathway is a key signaling cascade downstream of many pro-inflammatory stimuli, and its inhibition leads to a reduction in inflammatory responses.[10]

Furthermore, research on ellagic acid has demonstrated its ability to inhibit the phosphorylation of all three major MAPKs—p38, ERK, and JNK—in activated microglial cells.[11] The p38 and JNK pathways are often referred to as stress-activated protein kinases (SAPKs) and are strongly activated by inflammatory cytokines and cellular stress, leading to the production of inflammatory mediators.

The collective evidence strongly suggests that this compound exerts its anti-inflammatory effects, at least in part, by dampening the activation of the ERK, p38, and JNK MAPK pathways.

IV. Experimental Protocols for Mechanistic Validation

For researchers wishing to investigate the mechanism of action of this compound, the following experimental protocols, adapted from the cited literature, provide a framework for validation.

Protocol 1: Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Culture and Treatment:

-

Culture RAW264.7 macrophages or a relevant cell line to 80% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as LPS (1 µg/mL), for a predetermined time (e.g., 15-30 minutes for MAPK phosphorylation, 30-60 minutes for IκBα degradation).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, and phospho-JNK overnight at 4°C. Also, probe for total p65, IκBα, ERK, p38, JNK, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Protocol 2: Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Pre-treat with this compound as described in Protocol 1.

-

Stimulate with LPS or TNF-α for 30-60 minutes.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against p65 for 1 hour.

-

Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

-

Mounting and Imaging:

-

Wash with PBST.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Protocol 3: Antioxidant Enzyme Activity Assays

These assays measure the activity of key endogenous antioxidant enzymes.[4][12]

-

Sample Preparation:

-

Treat cells or tissues with this compound and/or an oxidative stressor.

-

Prepare cell or tissue lysates in an appropriate buffer.

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

Utilize a commercial kit or a method based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by a superoxide-generating system (e.g., xanthine/xanthine oxidase).

-

Measure the absorbance at a specific wavelength (e.g., 560 nm).

-

-

Catalase (CAT) Activity Assay:

-

Measure the decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm.[13]

-

-

Glutathione Peroxidase (GPx) Activity Assay:

-

Measure the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GPx, coupled to the recycling of GSSG by glutathione reductase and NADPH. Monitor the decrease in NADPH absorbance at 340 nm.

-

V. Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its biological effects through a multi-faceted mechanism of action. Its potent antioxidant properties, combined with the significant inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, provide a solid foundation for its observed anti-inflammatory and potential neuroprotective activities.

While direct experimental validation of these pathways by isolated this compound is an important next step for the research community, the data from Duchesnea indica extracts and the structurally related compound, ellagic acid, offer a robust and compelling model for its molecular actions. Future research should focus on in vivo studies to confirm these mechanisms in disease models and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound. Such investigations will be crucial in unlocking the full therapeutic potential of this promising natural compound.

VI. References

-

Duchesnea indica (Andr.) Focke extracts exerted anti-inflammatory effect via inhibiting MAPK/ERK pathway in LPS-stimulated RAW264.7 cells. PubMed. [Link]

-

Duchesnea indica extract attenuates oral cancer cells metastatic potential through the inhibition of the matrix metalloproteinase-2 activity by down-regulating the MEK/ERK pathway. PubMed. [Link]

-

Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells. National Institutes of Health. [Link]

-

Ellagic acid, an NF-κB inhibitor, ameliorates renal function in experimental diabetic nephropathy. PubMed. [Link]

-

Differential inhibitory effects of the polyphenol ellagic acid on inflammatory mediators NF-kappaB, iNOS, COX-2, TNF-alpha, and IL-6 in 1,2-dimethylhydrazine-induced rat colon carcinogenesis. PubMed. [Link]

-

Anti-inflammatory effects of ellagic acid and vanillic acid against quinolinic acid-induced rat model of Huntington's disease by targeting IKK-NF-κB pathway. PubMed. [Link]

-

Ellagic Acid Protects against Activation of Microglia by Inhibiting MAPKs and NF-κB Signalling. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Duchesnea indica Extract Attenuates Coal Fly Ash-Induced Inflammation in Murine Alveolar Macrophages through the NF-Kappa B Pathway. National Institutes of Health. [Link]

-

A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities. National Institutes of Health. [Link]

-

Antioxidant and Biological Activity of Duchesnea Indica (Andr.) Focke Extracts. ResearchGate. [Link]

-

Enzyme-linked immunosorbent assay for measurement of JNK, ERK, and p38 kinase activities. PubMed. [Link]

-

Simultaneous measurement of ERK, p38, and JNK MAP kinase cascades in vascular smooth muscle cells. PubMed. [Link]

-

Antioxidant Enzyme Activity Assays. Cell Biolabs, Inc. [Link]

-

Simultaneous detection of ERK-, p38-, and JNK-MAPK phosphorylation in human adipose-derived stem cells using the Cytometric Bead Array technology. PubMed. [Link]

-

The kinase IKKα inhibits activation of the transcription factor NF-κB by phosphorylating the regulatory molecule TAX1BP1. National Institutes of Health. [Link]

-

MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE. National Institutes of Health. [Link]

-

NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS. National Institutes of Health. [Link]

-

Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages. National Institutes of Health. [Link]

-

Antioxidant Enzymatic Activity and Osmotic Adjustment as Components of the Drought Tolerance Mechanism in Carex duriuscula. MDPI. [Link]

-

Mitogen-activated Protein Kinases, Erk and p38, Phosphorylate and Regulate Foxo1. The Journal of Biological Chemistry. [Link]

-

Direct, Non-catalytic Mechanism of IKK Inhibition by A20. National Institutes of Health. [Link]

-

IκB Kinase β Phosphorylates the K63 Deubiquitinase A20 To Cause Feedback Inhibition of the NF-κB Pathway. National Institutes of Health. [Link]

-

Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43. bioRxiv. [Link]

-

The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism. National Institutes of Health. [Link]

-

TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation. PLOS One. [Link]

-

Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα. PubMed. [Link]

-

In vitro and in vivo antioxidant therapeutic evaluation of Dodonaea viscosa Jacq. bioRxiv. [Link]

-

Inhibition of Nuclear Transport of NF-ĸB p65 by the Salmonella Type III Secretion System Effector SpvD. PubMed Central. [Link]

-

Chemical Fingerprinting, Anti‐Inflammatory, and Antioxidant Potential of Hydroethanolic Extract of Aesculus indica. National Institutes of Health. [Link]

-

TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation. PubMed. [Link]

Sources

- 1. Ellagic acid, an NF-κB inhibitor, ameliorates renal function in experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Duchesnea indica (Andr.) Focke extracts exerted anti-inflammatory effect via inhibiting MAPK/ERK pathway in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential inhibitory effects of the polyphenol ellagic acid on inflammatory mediators NF-kappaB, iNOS, COX-2, TNF-alpha, and IL-6 in 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Duchesnea indica Extract Attenuates Coal Fly Ash-Induced Inflammation in Murine Alveolar Macrophages through the NF-Kappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of ellagic acid and vanillic acid against quinolinic acid-induced rat model of Huntington's disease by targeting IKK-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Duchesnea indica extract attenuates oral cancer cells metastatic potential through the inhibition of the matrix metalloproteinase-2 activity by down-regulating the MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ellagic Acid Protects against Activation of Microglia by Inhibiting MAPKs and NF-κB Signalling | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

Ducheside A: A Technical Guide to Its Role and Therapeutic Potential in Cellular Signaling Pathways

Executive Summary

Ducheside A, an ellagic acid glycoside found in several plant species, is emerging as a compound of significant interest for researchers in pharmacology and drug development.[1] Its documented anti-inflammatory and neuroprotective properties suggest a profound capability to modulate critical intracellular signaling pathways.[2] This technical guide provides an in-depth exploration of the known bioactivities of this compound and its hypothesized mechanisms of action, focusing on three core signaling cascades central to inflammation, cell survival, and oncogenesis: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase/Akt (PI3K/Akt).

While direct experimental evidence on this compound is nascent, this guide synthesizes the extensive research on its aglycone, Ellagic Acid, to build a robust, hypothesis-driven framework for its mechanism of action.[1][3][4][5] We posit that the therapeutic effects of this compound are mediated through the targeted inhibition of these pathways. To empower researchers to validate these hypotheses, this document provides detailed, field-proven experimental protocols for investigating the anti-inflammatory and signaling-modulatory effects of this compound in a laboratory setting. This guide is intended to serve as a foundational resource for scientists and drug development professionals seeking to unlock the therapeutic potential of this promising natural compound.

Part 1: An Introduction to this compound

This compound is a naturally occurring polyphenolic compound classified as an ellagic acid glycoside.[6] It is structurally composed of an ellagic acid core linked to a sugar moiety. This glycosidic linkage is significant, as it can influence the compound's solubility, stability, and bioavailability, with hydrolysis in the gastrointestinal tract potentially releasing the bioactive ellagic acid.[6]

-

Natural Sources: this compound has been isolated from various plants, including Duchesnea indica (mock strawberry), Castanopsis fissa, and Platycarya strobilacea.[1]

-

Established Bioactivities: Preliminary research highlights its potential as a multi-faceted therapeutic agent, demonstrating notable anti-inflammatory, antioxidant, and neuroprotective effects.[2][7] Its natural origin and favorable preliminary safety profile make it an attractive candidate for further investigation in drug discovery programs.[2]

Part 2: Core Signaling Pathways in Disease and Drug Discovery

To understand the therapeutic potential of this compound, it is crucial to first understand the signaling pathways it likely targets. NF-κB, MAPK, and PI3K/Akt are three of the most intensively studied pathways in biomedical research due to their integral roles in cell fate decisions and their frequent dysregulation in human diseases.

The NF-κB Pathway: The Master Regulator of Inflammation

The NF-κB pathway is a cornerstone of the immune response.[8] In its inactive state, the NF-κB p50/p65 dimer is held in the cytoplasm by an inhibitor protein, IκBα.[9] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[7][10] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[9] This frees the NF-κB dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of a vast array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[8][11] Chronic activation of this pathway is a hallmark of many inflammatory diseases, from arthritis to inflammatory bowel disease and certain cancers.[6][12]

The MAPK Pathways: Transducers of Cellular Stress

The Mitogen-Activated Protein Kinase (MAPK) family consists of several parallel signaling cascades, including the ERK, JNK, and p38 pathways.[10] These pathways are activated by a wide range of extracellular stimuli, such as growth factors and inflammatory cytokines.[13] They function through a three-tiered kinase module: a MAPKKK activates a MAPKK, which in turn activates a MAPK.[13][14] Activated MAPKs phosphorylate various downstream targets, regulating fundamental cellular processes like proliferation, differentiation, apoptosis, and stress responses.[10][14] In the context of inflammation, the p38 and JNK pathways are particularly important for producing inflammatory mediators.[15]

The PI3K/Akt Pathway: A Nexus for Survival and Growth

The PI3K/Akt pathway is a critical pro-survival signaling route.[16] Activated by growth factors and other stimuli, PI3K phosphorylates membrane lipids to generate PIP3, which acts as a docking site for the kinase Akt.[17] Once activated, Akt phosphorylates a multitude of downstream substrates to inhibit apoptosis and promote cell growth and proliferation.[4][18] Dysregulation of the PI3K/Akt pathway, often through loss of the tumor suppressor PTEN, is a common driver of cancer and contributes to chemotherapy resistance.[17]

Part 3: Hypothesized Mechanism of Action of this compound

Given that this compound is a glycoside of ellagic acid (EA), its biological activity is very likely mediated by the EA core, either directly or upon metabolic hydrolysis.[6] Extensive research has demonstrated that EA is a potent modulator of the key signaling pathways discussed above.

-

Inhibition of the NF-κB Pathway: Studies have shown that EA can effectively suppress NF-κB activation.[14][19] Mechanistically, it has been found to inhibit IKK activity, which prevents the degradation of IκBα and subsequently blocks the nuclear translocation of the active p65 subunit.[5] This leads to a significant reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6, providing a clear molecular basis for its anti-inflammatory effects.[19]

-

Attenuation of MAPK Signaling: EA has been documented to inhibit the phosphorylation, and thus activation, of key MAPK members, including p38, ERK, and JNK, in response to inflammatory stimuli like LPS.[1][15][20] By dampening these cascades, EA can reduce the expression of inflammatory enzymes such as iNOS and COX-2.[21]

-

Suppression of the PI3K/Akt Pathway: In various cellular models, EA has been shown to abrogate the PI3K/Akt signaling pathway.[1][4] It can inhibit the activation of PI3K and the subsequent phosphorylation of Akt, leading to downstream effects such as the induction of apoptosis in cancer cells and the protection of normal cells from pathological stress.[11][22]

Therefore, the central hypothesis is that this compound serves as a pro-drug that, upon administration, delivers the active ellagic acid moiety to target tissues, where it exerts its pleiotropic effects by coordinately suppressing the NF-κB, MAPK, and PI3K/Akt signaling pathways.

Part 4: A Framework for Investigation: Experimental Protocols

To validate the hypothesized mechanism of action for this compound, a systematic experimental approach is required. The following protocols provide a comprehensive framework for researchers to assess its anti-inflammatory and signaling modulatory properties using a well-established in vitro model.

Experimental Workflow Overview

Cell Culture and Treatment (LPS-Stimulated RAW 264.7 Model)

The RAW 264.7 murine macrophage cell line is a standard and robust model for studying inflammatory responses.[23]

-

Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.[18]

-

Seeding: Seed cells into appropriate plates based on the downstream assay:

-

Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" group (e.g., 0.1% DMSO). Incubate for 1-2 hours.

-

Causality Check: Pre-treatment allows the compound to enter the cells and be available to inhibit signaling pathways before they are activated by the inflammatory stimulus.

-

-

Stimulation: Add Lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL.[23][24]

-

Incubation: Incubate for the appropriate time based on the assay:

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, which is produced by the iNOS enzyme upon inflammatory stimulation.

-

Sample Collection: After 24 hours of LPS stimulation, carefully collect 100 µL of cell culture supernatant from each well of a 96-well plate.[18]

-

Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[18]

-

Incubation & Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-595 nm.[18]

-

Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used for the specific quantification of secreted pro-inflammatory cytokines like TNF-α and IL-6.

-

Sample Collection: After 18-24 hours of LPS stimulation, collect cell-free supernatants and store them at -20°C or below until use.[23]

-

ELISA Protocol: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kit being used (e.g., R&D Systems, BioLegend).[18][23] This typically involves incubating the supernatant on an antibody-coated plate, followed by detection with a conjugated secondary antibody and a substrate reaction.

-

Analysis: Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the provided standards.

Western Blot Analysis for Signaling Pathway Activation

Western blotting allows for the direct visualization and semi-quantification of key proteins and their phosphorylated (activated) forms.

-

Cell Lysis: After the short-term (30 min) LPS stimulation, wash the cells in 6-well plates with ice-cold PBS. Lyse the cells with 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors.[23][24]

-

Causality Check: Phosphatase inhibitors are critical to prevent the rapid dephosphorylation of activated signaling proteins after cell lysis, ensuring an accurate snapshot of the activation state.[9]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key signaling proteins. It is essential to probe for both the phosphorylated and total forms of each protein to assess the specific activation state.

-

Secondary Antibody & Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target to determine the relative activation.

| Parameter | Assay | Purpose | Incubation Time |

| Inflammatory Output | Griess Assay | Measures Nitric Oxide (NO) production | 24 hours |

| ELISA | Quantifies specific cytokine secretion (TNF-α, IL-6) | 18-24 hours | |

| Signaling Activation | Western Blot | Detects phosphorylation of key pathway proteins | 30 minutes |

Part 5: Implications for Drug Development and Future Directions

The hypothesized ability of this compound to modulate the NF-κB, MAPK, and PI3K/Akt pathways positions it as a compelling lead compound for therapeutic development. These pathways are implicated in a wide spectrum of diseases, including:

-

Chronic Inflammatory Diseases: Rheumatoid arthritis, inflammatory bowel disease, psoriasis.

-

Neurodegenerative Diseases: Alzheimer's and Parkinson's disease, where neuroinflammation and oxidative stress are key pathological drivers.[2][20]

-

Oncology: Many cancers exhibit constitutive activation of these pro-survival pathways.[1][11]

Future Research:

-

In Vitro Validation: The immediate next step is to perform the protocols outlined in this guide to confirm the inhibitory effects of this compound on these pathways and determine its potency (IC₅₀).

-

In Vivo Efficacy: Successful in vitro results should be followed by studies in animal models of inflammation (e.g., carrageenan-induced paw edema) or specific diseases to assess efficacy, dosing, and safety.[25]

-

Pharmacokinetics and Bioavailability: A critical hurdle for many natural products is poor absorption and rapid metabolism. Pharmacokinetic studies are essential to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME), and to determine whether sufficient levels of the active compound reach target tissues.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogues of this compound could lead to the development of novel molecules with improved potency, selectivity, and drug-like properties.

By providing a strong mechanistic hypothesis and a clear experimental path forward, this guide aims to accelerate the scientific investigation of this compound, a promising natural product with the potential to be developed into a next-generation therapeutic for a range of debilitating diseases.

References

Sources

- 1. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ellagic acid coordinately attenuates Wnt/β-catenin and NF-κB signaling pathways to induce intrinsic apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ellagic acid inhibits high glucose-induced injury in rat mesangial cells via the PI3K/Akt/FOXO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of ellagic acid and vanillic acid against quinolinic acid-induced rat model of Huntington's disease by targeting IKK-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ellagic Acid: A Green Multi-Target Weapon That Reduces Oxidative Stress and Inflammation to Prevent and Improve the Condition of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ellagic acid induces apoptosis through inhibition of nuclear factor kappa B in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ellagic acid, an NF-κB inhibitor, ameliorates renal function in experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ellagic Acid Protects against Activation of Microglia by Inhibiting MAPKs and NF-κB Signalling | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 21. mdpi.com [mdpi.com]

- 22. Effect of ellagic acid on BDNF/PI3K/AKT-mediated signaling pathways in mouse models of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Bioactivity of Ducheside A: A Technical Guide for Researchers

Executive Summary

Ducheside A, an ellagic acid glycoside isolated from Duchesnea indica (mock strawberry), presents a compelling profile for further investigation into its therapeutic potential. While research on the whole plant extract suggests a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, specific in vitro data on the isolated this compound is still emerging. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the in vitro evaluation of this compound. By synthesizing established methodologies and explaining the causal relationships behind experimental choices, this document serves as a practical roadmap for elucidating the compound's mechanisms of action and quantifying its biological efficacy. The protocols detailed herein are designed to be self-validating systems, ensuring the generation of robust and reproducible data.

Introduction to this compound

This compound is a naturally occurring phenolic compound belonging to the class of ellagic acid glycosides.[1] It is a constituent of Duchesnea indica, a plant with a long history of use in traditional medicine across Asia for treating various ailments, including inflammation and cancer.[2][3] The core chemical structure of this compound, characterized by the rigid tetracyclic ring system of ellagic acid linked to a sugar moiety, underpins its potential for diverse biological interactions. Understanding the specific contributions of this compound to the overall therapeutic effects of Duchesnea indica extracts is a critical area of research. This guide will focus on the in vitro methodologies required to systematically investigate its biological activities.

Anti-inflammatory Activity of this compound

Chronic inflammation is a key pathological feature of numerous diseases. Natural products are a promising source of novel anti-inflammatory agents.[4] The potential of this compound to modulate inflammatory responses can be rigorously assessed through a series of in vitro assays.

Rationale for In Vitro Anti-inflammatory Screening

The primary objective is to determine if this compound can inhibit key inflammatory mediators and pathways in a controlled cellular environment. The experimental workflow is designed to first establish a non-toxic concentration range and then to probe for specific anti-inflammatory effects and underlying mechanisms.

Experimental Workflow for Anti-inflammatory Assessment

Caption: Experimental workflow for in vitro anti-inflammatory screening of this compound.

Detailed Experimental Protocols

2.3.1. Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][5]

-

Protocol:

-

Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and incubate for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2.3.2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Nitric oxide is a key inflammatory mediator produced by activated macrophages. The Griess assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.[4]

-

Protocol:

-

Seed RAW 264.7 cells as described for the MTT assay.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.

-

2.3.3. Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 released by activated macrophages.[4]

-

Protocol:

-

Follow the cell seeding, pre-treatment with this compound, and LPS stimulation steps as in the NO production assay.

-

Collect the cell culture supernatant.

-

Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

-

Mechanistic Insights: NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[4][6][7][8] Investigating the effect of this compound on these pathways can elucidate its mechanism of action.

Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.

-

Western Blot Analysis: The activation of these pathways can be assessed by measuring the phosphorylation of key proteins (e.g., p65 subunit of NF-κB, ERK, p38, JNK) using Western blotting.

Antioxidant Activity of this compound

Oxidative stress is implicated in the pathogenesis of many diseases. The antioxidant potential of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.

Rationale for In Vitro Antioxidant Screening

These assays provide a rapid and cost-effective way to determine the free radical scavenging ability of this compound. A combination of assays with different mechanisms is recommended for a comprehensive assessment.[9]

Detailed Experimental Protocols

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.[10][11]

-

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant.[10][11]

-

Protocol:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.

-

Incubate for 6 minutes and measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

| Assay | Principle | Typical Positive Control |

| DPPH | Hydrogen/electron donation | Ascorbic Acid, Trolox |

| ABTS | Hydrogen/electron donation | Ascorbic Acid, Trolox |

Anticancer Activity of this compound

Natural products are a significant source of anticancer drugs.[1][5] The potential of this compound to inhibit cancer cell growth and induce apoptosis can be investigated through a series of in vitro assays.

Rationale for In Vitro Anticancer Screening

The initial step is to assess the cytotoxicity of this compound against various cancer cell lines to determine its potency and selectivity. Subsequent assays can then elucidate the mechanism of cell death, such as apoptosis or cell cycle arrest.

Experimental Workflow for Anticancer Assessment

Caption: Experimental workflow for in vitro anticancer screening of this compound.

Detailed Experimental Protocols

4.3.1. Cytotoxicity Assay (MTT Assay)

-

Principle: As described previously, this assay measures cell viability. It is used here to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).[12][13]

-

Protocol:

-

Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) and a normal cell line (e.g., Vero) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

-

Perform the MTT assay as previously described.

-

Calculate the IC50 value for each cell line. A lower IC50 value indicates higher cytotoxicity.

-

4.3.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cancer cells with the IC50 concentration of this compound for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

4.3.3. Cell Cycle Analysis

-

Principle: This assay uses propidium iodide to stain the DNA of the cells, and the DNA content is measured by flow cytometry. This allows for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cancer cells with the IC50 concentration of this compound for 24 hours.

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the cells with PBS and treat with RNase A.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content by flow cytometry.

-

Neuroprotective Activity of this compound

Neurodegenerative diseases are characterized by progressive neuronal loss. Natural products are being investigated for their potential to protect neurons from damage.[14][15]

Rationale for In Vitro Neuroprotection Screening

In vitro models of neurotoxicity allow for the assessment of this compound's ability to protect neuronal cells from various insults, such as oxidative stress and excitotoxicity.

Detailed Experimental Protocol

5.2.1. Neuroprotection Assay in SH-SY5Y Cells

-

Principle: The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative disease research. Neurotoxicity can be induced by agents like hydrogen peroxide (H₂O₂) to mimic oxidative stress.[16][17][18]

-

Protocol:

-

Culture SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 2-24 hours.

-

Induce neurotoxicity by exposing the cells to a neurotoxic agent (e.g., H₂O₂).

-

After the incubation period, assess cell viability using the MTT assay.

-

An increase in cell viability in the this compound-treated groups compared to the group treated with the neurotoxin alone indicates a neuroprotective effect.

-

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in vitro evaluation of the biological activities of this compound. The detailed protocols for assessing its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects are designed to yield robust and reproducible data. While specific experimental data for this compound is currently limited, the methodologies outlined here provide a clear path forward for its investigation. Future research should focus on performing these foundational in vitro assays to generate specific quantitative data, such as IC50 values. Positive results from these initial screens would warrant further investigation into its specific molecular targets and signaling pathways, ultimately paving the way for preclinical in vivo studies. The systematic in vitro evaluation of this compound holds the promise of unlocking a novel natural product with significant therapeutic potential.

References

- BenchChem. (2025).

- Maulidiyah, W., & Pratiwi, R. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Journal of Public Health in Africa, 13(s1).

- Thakur, A., & Luni, P. (2013). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1034, 1-11.

- Lahlou, M. (2013). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules (Basel, Switzerland), 18(9), 10481–10508.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.

- Kenny, O., Brunton, N. P., & Smyth, T. J. (2015). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Methods in molecular biology (Clifton, N.J.), 1308, 375–402.

- Das, S. K., & Samanta, A. (2014). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Journal of clinical and diagnostic research : JCDR, 8(11), HC01–HC4.

- Kenny, O., Brunton, N. P., & Smyth, T. J. (2015). In vitro protocols for measuring the antioxidant capacity of algal extracts. Methods in molecular biology (Clifton, N.J.), 1308, 375-402.

- Kaushik, V., Chaudhary, G., Ahmad, S., & Saini, V. (2015). Assays for Natural Antioxidant. Global Journal of Bio-Science and Biotechnology, 4(3), 130-136.

- Borges, R. S., et al. (2017). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. Food Chemistry, 218, 135-142.

- Ahmed, M. (2025). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry, 465, 130519.

- Kenny, O., Brunton, N. P., & Smyth, T. J. (2015). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts.

- Maulidiyah, W., & Pratiwi, R. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges.

- BenchChem. (2025).

- Pijuan, J., Barceló, C., Moreno, D. F., Maiques, O., Sisó, P., Marti, R. M., ... & Panosa, A. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in cell and developmental biology, 7, 107.

- Dufour, D., et al. (2007). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Journal of dietary supplements, 4(4), 1-13.

- de Souza, A. C., et al. (2019). In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PloS one, 14(2), e0212089.

- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Research Journal of Pharmacy and Technology, 10(12), 4446-4449.

- Li, M., et al. (2022). In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress environment after acute ischemic stroke.

- Singh, R., et al. (2023). In vitro antioxidant activity: (A) DPPH assay and (B) ABTS assay.

- Masoko, P., & Eloff, J. N. (2014). In vitro antibacterial, antioxidant and cytotoxic activity of acetone leaf extracts of nine under-investigated Fabaceae tree species leads to potentially useful extracts in animal health and productivity.

- Kowalczyk, T., et al. (2021). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts.

- Freshney, R. I. (2002). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of cellular physiology, 191(1), 1-8.

- Kumar, S., & Kumar, R. (2017). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current neuropharmacology, 15(3), 353–370.

- Szcześniak, A. M., Gąsecka, M., & Mikołajczak, P. Ł. (2021). Selected Natural Products in Neuroprotective Strategies for Alzheimer's Disease—A Non-Systematic Review. Molecules (Basel, Switzerland), 26(11), 3169.

- Al-Harrasi, A., et al. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Molecules (Basel, Switzerland), 27(19), 6548.

- Yu, T., Lee, J., Lee, Y. G., et al. (2010). In vitro and in vivo anti-inflammatory effects of ethanol extract from Acer tegmentosum. Journal of Ethnopharmacology, 128(1), 139–147.

- Murlimanju, B. S. (2020). Decoding natural products for neuroprotection: Pathway networks and structural insights for drug development. Journal of ethnopharmacology, 259, 112952.

- de Souza, A. C., et al. (2019). In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PubMed.

- Shah, N., et al. (2013). A Novel Allosteric Mechanism of NF-κB Dimerization and DNA Binding Targeted by an Anti-Inflammatory Drug. PLoS biology, 11(8), e1001638.

- Moghe, T. S., et al. (2012). In vitro cytotoxicity of Bryonia laciniosa (Linn.) Naud. on human cancer cell lines. Indian journal of experimental biology, 50(12), 853–860.

- Adedapo, A. A., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Scientific reports, 13(1), 7247.

- Iannoto, G., et al. (2024). Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. Frontiers in pharmacology, 15, 1356891.

- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

- Rajkumar, V., et al. (2022). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar.

- Noble Life Sciences. (n.d.).

- Messina, S., et al. (2012). Activation of NF-kB pathway in Duchenne muscular dystrophy: relation to age. Acta myologica : myopathies and cardiomyopathies : official journal of the Mediterranean Society of Myology, 31(3), 170–175.

- Iannoto, G., et al. (2024). Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress.

- Adhikari, B., & Bajracharya, R. (2015). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of traditional and complementary medicine, 5(4), 235–238.

- Lim, H. S., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Foods (Basel, Switzerland), 7(11), 187.

- Wang, Y., et al. (2023). Stevioside targets the NF-κB and MAPK pathways for inhibiting inflammation and apoptosis of chondrocytes and ameliorates osteoarthritis in vivo. Phytomedicine : international journal of phytotherapy and phytopharmacology, 108, 154522.

- Kim, J. H., et al. (2022). Effect of heat-killed LAB strains on the MAPK pathway activation in LPS-induced RAW 264.7 cells.

- Orth, K., et al. (2000). In vitro signaling by MAPK and NFkappaB pathways inhibited by Yersinia YopJ. Methods in enzymology, 322, 333–341.

- Amor, M., et al. (2013). A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases. PloS one, 8(6), e65578.

- Xu, R., & Zhang, S. (2018). MAP kinase cascades in plant development and immune signaling. The EMBO journal, 37(17), e98219.

- Jayawardena, T. U., et al. (2018). Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia. Marine drugs, 16(10), 384.

- Creative Biolabs. (2019, February 18).

- Singh, S., & Mishra, A. (2024). A Voyage on the Role of Nuclear Factor Kappa B (NF-kB) Signaling Pathway in Duchenne Muscular Dystrophy: An Inherited Muscle Disorder. Current gene therapy.

- Singh, A., & Singh, S. (2023). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-5.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 6. Activation of NF-kB pathway in Duchenne muscular dystrophy: relation to age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stevioside targets the NF-κB and MAPK pathways for inhibiting inflammation and apoptosis of chondrocytes and ameliorates osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro signaling by MAPK and NFkappaB pathways inhibited by Yersinia YopJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. noblelifesci.com [noblelifesci.com]

- 14. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selected Natural Products in Neuroprotective Strategies for Alzheimer’s Disease—A Non-Systematic Review [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Therapeutic Potential of Ducheside A in Neurodegeneration: A Technical Guide for Researchers

Abstract

Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a significant and growing global health challenge. The complex pathophysiology of these disorders, characterized by oxidative stress, neuroinflammation, and protein misfolding, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Ducheside A, an ellagic glycoside found in medicinal plants such as Duchesnea indica Focke, has emerged as a promising candidate for neuroprotection. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, synthesizing its known chemical properties with the established neuroprotective mechanisms of related polyphenolic compounds. While direct experimental evidence for this compound is still emerging, this document outlines a robust framework for its investigation, detailing its potential mechanisms of action and providing in-depth protocols for preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics for neurodegenerative diseases.

Introduction to this compound

This compound is a naturally occurring ellagic glycoside with the molecular formula C₂₀H₁₆O₁₂ and a molecular weight of approximately 448.33 g/mol .[1][2] It has been isolated from several plant species, including Duchesnea indica Focke, Castanopsis fissa, Platycarya strobilacea, and Aphananthe aspera.[3] Structurally, this compound belongs to the broader class of polyphenols, compounds known for their antioxidant and anti-inflammatory properties.[4] While research specifically on this compound's neuroprotective effects is in its early stages, its chemical structure suggests a strong potential to combat the key pathological drivers of neurodegeneration.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₁₂ | [1][2][3] |

| Molecular Weight | 448.33 g/mol | [1][2] |

| Class | Ellagic Glycoside | [1] |

| Known Sources | Duchesnea indica Focke, Castanopsis fissa, Platycarya strobilacea, Aphananthe aspera | [3] |

| Reported Activities | Anti-inflammatory, Neuroprotective | [2] |

The Landscape of Neurodegeneration: Key Pathological Mechanisms

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons.[5] This neuronal demise is driven by a confluence of interconnected pathological processes. Understanding these mechanisms is crucial for elucidating the potential therapeutic targets of this compound.

Oxidative Stress: The Silent Aggressor

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a central player in neurodegeneration.[6][7] The brain's high oxygen consumption and lipid-rich environment make it particularly vulnerable to oxidative damage.[6] ROS can damage vital cellular components, including lipids, proteins, and DNA, leading to neuronal dysfunction and apoptosis.[8]

Neuroinflammation: A Double-Edged Sword

Microglia, the resident immune cells of the central nervous system, play a critical role in brain homeostasis. However, in neurodegenerative conditions, chronic activation of microglia leads to a persistent inflammatory state.[9][10] Activated microglia release a barrage of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as reactive nitrogen species, which can be toxic to neurons.[11][12] While initially a protective response, sustained neuroinflammation contributes significantly to the neurodegenerative cascade.[13]

Proteinopathy: The Accumulation of Toxic Aggregates

A hallmark of many neurodegenerative diseases is the misfolding and aggregation of specific proteins. In Alzheimer's disease, this involves the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[14][15] In Parkinson's disease, the accumulation of α-synuclein into Lewy bodies is a key pathological feature.[16] These protein aggregates are directly neurotoxic and can propagate from cell to cell, spreading the pathology through the brain.

This compound: Postulated Mechanisms of Neuroprotection

Based on the known activities of other polyphenolic compounds, this compound is hypothesized to exert its neuroprotective effects through a multi-pronged approach, targeting the core pathological mechanisms of neurodegeneration.

Attenuation of Oxidative Stress

The polyphenolic structure of this compound suggests it possesses potent antioxidant properties. It may act as a direct scavenger of free radicals, neutralizing their damaging effects.[1] Furthermore, like other phytochemicals, this compound could potentially enhance the endogenous antioxidant defense system by activating the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.[3]

Caption: Postulated antioxidant mechanism of this compound.

Modulation of Neuroinflammation

This compound's anti-inflammatory properties are likely to be a key component of its neuroprotective potential.[2] It may inhibit the activation of microglia, thereby reducing the production of pro-inflammatory cytokines and other neurotoxic mediators.[11][12] This could be achieved by modulating key inflammatory signaling pathways, such as NF-κB.[17]

Caption: Hypothesized anti-inflammatory action of this compound.

Interference with Protein Aggregation

Certain polyphenols have been shown to interfere with the aggregation of amyloid-beta and alpha-synuclein.[4][18] this compound, as an ellagic glycoside, may possess similar capabilities. It could potentially bind to monomeric or oligomeric forms of these proteins, preventing their assembly into toxic aggregates. Further research is needed to validate this hypothesis.

Preclinical Evaluation of this compound: A Methodological Guide

To rigorously assess the therapeutic potential of this compound, a systematic preclinical evaluation is necessary. This section provides detailed protocols for key in vitro and in vivo experiments.

In Vitro Neuroprotection Assays

These assays are essential for initial screening and mechanistic studies.

This assay determines the ability of this compound to protect neuronal cells from a toxic insult.

-

Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or primary cortical neurons.

-

Protocol:

-

Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2-24 hours.

-

Induce neurotoxicity with an appropriate agent (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress, or aggregated Aβ₁₋₄₂ for an Alzheimer's model).

-

After 24 hours of incubation with the toxin, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[6]

-

This assay quantifies the antioxidant capacity of this compound.

-

Probe: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Protocol:

-

Culture neuronal cells on glass coverslips or in a 96-well plate.

-

Pre-treat the cells with this compound for the desired duration.

-

Induce oxidative stress with a ROS-generating agent (e.g., H₂O₂).

-

Load the cells with DCFH-DA (typically 10 µM) for 30 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microscope or plate reader. A decrease in fluorescence in this compound-treated cells indicates a reduction in ROS levels.

-

This assay evaluates the effect of this compound on microglial activation.

-

Cell Line: BV-2 (murine microglia).

-

Protocol:

-

Culture BV-2 cells in a 24-well plate.

-

Pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits. A reduction in cytokine levels indicates an anti-inflammatory effect.

-

Caption: General workflow for in vitro neuroprotection assays.

In Vivo Evaluation in Animal Models of Neurodegeneration

Animal models are crucial for assessing the in vivo efficacy and safety of this compound.

-

Model: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., 5XFAD mice), or intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂ in rats or mice.

-

Treatment Protocol:

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the animals for a specified duration (e.g., 4-8 weeks), starting before or after the onset of pathology.

-

Include a vehicle-treated control group.

-

-

Behavioral Assessment (Morris Water Maze):

-

The apparatus is a circular pool filled with opaque water, with a hidden escape platform.

-

Animals are trained over several days to find the platform using distal cues.

-

On the final day, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured as an indicator of memory retention.[2]

-

Post-mortem Analysis:

-

After the behavioral tests, brain tissue is collected.

-

Immunohistochemistry is performed to quantify Aβ plaque load and microglial activation.

-

Biochemical assays are used to measure levels of oxidative stress markers and inflammatory cytokines.

-

-

Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle of rats, or systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice.[19]

-

Treatment Protocol: Similar to the Alzheimer's disease model.

-

Behavioral Assessment (Rotarod Test):

-

This test evaluates motor coordination and balance.

-

Animals are placed on a rotating rod, and the latency to fall is recorded.

-

An improvement in performance in this compound-treated animals would indicate a therapeutic effect.

-

-

Post-mortem Analysis:

-

Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

-

Measurement of dopamine levels in the striatum using high-performance liquid chromatography (HPLC).

-

Future Directions and Conclusion

This compound represents a promising, yet underexplored, natural product for the development of novel neuroprotective therapies. Its classification as an ellagic glycoside provides a strong rationale for its potential antioxidant and anti-inflammatory activities. The immediate priority for future research is to conduct rigorous in vitro and in vivo studies, following the methodologies outlined in this guide, to definitively establish its efficacy and elucidate its precise mechanisms of action. Should these preclinical studies yield positive results, further investigation into its pharmacokinetic and toxicological profiles will be warranted to pave the way for potential clinical development. The multifaceted nature of neurodegenerative diseases demands therapeutic agents with diverse mechanisms of action, and this compound is a compelling candidate to meet this challenge.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Neuroscience Research Notes. Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. [Link]

-

MySkinRecipes. This compound. [Link]

-

MDPI. Polyphenols in Parkinson's Disease: A Systematic Review of In Vivo Studies. [Link]

-

PMC. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation. [Link]

-

Scientific Reports. Advancing Parkinson's disease biopathology and drug discovery by dual cellular modelling. [Link]

-

The Scientist. Alzheimer's Disease In Vitro? [Link]

-

MDPI. Neuroprotective Effect of Antioxidants in the Brain. [Link]

-

PubMed. The Role and Mechanisms of Action of Catechins in Neurodegenerative Diseases. [Link]

-

Nature Protocols. Morris water maze: procedures for assessing spatial and related forms of learning and memory. [Link]

-

PubMed. Neuroprotective Effect of Antioxidants in the Brain. [Link]

-

The Journal of Neuroscience. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis. [Link]

-

PubMed Central. The Role and Mechanisms of Action of Catechins in Neurodegenerative Diseases. [Link]

-

PMC. A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents. [Link]

-

PMC. Role of Deubiquitinases in Parkinson’s Disease—Therapeutic Perspectives. [Link]

-

NEUROFIT. In vivo and in vitro models of Alzheimer's disease. [Link]

-

PMC. Neuroinflammation, Microglia and Implications for Anti-Inflammatory Treatment in Alzheimer's Disease. [Link]

-

MDPI. Neuroprotective Effects of Ginseng Phytochemicals: Recent Perspectives. [Link]

-

MDPI. Non-Steroidal Anti-Inflammatory Drugs and Brain Inflammation: Effects on Microglial Functions. [Link]

-

NEUROFIT. In vivo and in vitro models of Parkinson's disease. [Link]

-

Massachusetts General Hospital. 3-D Neural Core/High-Throughput Drug Screening for Alzheimer's Disease Using 3-D Human Neural Culture Systems. [Link]

-

PMC. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review. [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

PubMed. Trazodone counteracts the response of microglial cells to inflammatory stimuli. [Link]

-

PubMed. Verminoside attenuates inflammatory responses in microglial cells and exerts neuroprotective effects in a mouse model of Parkinson's disease. [Link]

-

PubMed. Evidence for Enhanced Neuro-Inflammatory Processes in Neurodegenerative Diseases and the Action of Nitrones as Potential Therapeutics. [Link]

-

Frontiers. Neuroprotective Effects of Salidroside on Cerebral Ischemia/Reperfusion-Induced Behavioral Impairment Involves the Dopaminergic System. [Link]

-

PubMed. Neuroprotective Effects of Ginsenosides against Cerebral Ischemia. [Link]

-

PMC. Inflammatory Mechanisms of Neurodegeneration in Toxin-Based Models of Parkinson's Disease. [Link]

Sources

- 1. Antioxidants and herbal extracts protect HT-4 neuronal cells against glutamate-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of powerful multifaceted antioxidant for combating oxidative stress associated with neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective Effect of Antioxidants in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroinflammation, Microglia and Implications for Anti-Inflammatory Treatment in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Trazodone counteracts the response of microglial cells to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Verminoside attenuates inflammatory responses in microglial cells and exerts neuroprotective effects in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence for enhanced neuro-inflammatory processes in neurodegenerative diseases and the action of nitrones as potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]